N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide
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Description
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications
Antitubercular Agents
Research on dihydropyrimidines, a class of compounds structurally related to the queried chemical, has shown significant in vitro antitubercular activity against Mycobacterium tuberculosis. Two compounds within this class demonstrated more potent activity than isoniazid, a standard antitubercular drug (Trivedi et al., 2010).
Anticancer and Anti-5-lipoxygenase Agents
A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition activity, highlighting the potential of these compounds in cancer therapy and inflammation management (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Some newly synthesized compounds related to the queried chemical were found to increase the reactivity of cellobiase, an enzyme important in the breakdown of cellulose into glucose, suggesting potential applications in biotechnology (Abd et al., 2008).
Antimicrobial Activity
Research into arylazopyrazole pyrimidone compounds, which share a similar structural motif with the queried chemical, has demonstrated antimicrobial efficacy against various bacteria and fungi, indicating their potential as antimicrobial agents (Sarvaiya et al., 2019).
Properties
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-3-16-13-19(27)23-20(21-16)25-17(12-14(2)24-25)22-18(26)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12-13H,3,7,10-11H2,1-2H3,(H,22,26)(H,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJEYYLNMNZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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